molecular formula C22H18N4O3S2 B2417856 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1209956-02-4

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2417856
CAS RN: 1209956-02-4
M. Wt: 450.53
InChI Key: NQFOTDOTXWUOMC-UHFFFAOYSA-N
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Description

“N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . Consequently, these compounds exert a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of a scaffold-hopping strategy . A series of benzo[c][1,2,5]thiadiazole derivatives has been designed from PTP1B inhibitors with a 1H-2,3-Dihydroperimidine motif . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory and anticancer activities .


Chemical Reactions Analysis

The chemical reactions involving thiadiazole derivatives are diverse. For instance, the asymmetric isomer effects in benzo[c][1,2,5]thiadiazole-fused nonacyclic electron acceptors have been systematically explored by designing and synthesizing two benzo[c][1,2,5]thiadiazole (BT)-fused nonacyclic electron acceptors .


Physical And Chemical Properties Analysis

Thiadiazoles are able to cross the cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Mechanism of Action

Target of Action

Compounds with similar structures have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The compound is part of a class of electron donor-acceptor (D-A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . The compound’s interaction with its targets involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same . This suggests that the compound could potentially influence a variety of biochemical pathways depending on its specific configuration.

Pharmacokinetics

Similar compounds have been noted for their high biocompatibility, fast excretion, and high clinical translation ability, suggesting potential bioavailability .

Result of Action

The compound’s interaction with its targets results in changes to the compound’s optoelectronic and photophysical properties .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s optoelectronic and photophysical properties can be modified by varying the donor groups . This suggests that the compound’s action could potentially be influenced by environmental factors that affect these donor groups.

Future Directions

The future directions for the research on thiadiazole derivatives are promising. For instance, the effectiveness and great potential of asymmetric isomerization strategy in regulating molecular properties have been revealed, which will provide guidance for the future design of non-fullerene acceptors . Furthermore, the development of improved anticancer therapeutic strategies is an urgent necessity .

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c27-22(16-7-9-20-21(13-16)25-30-24-20)23-18-8-6-15-10-11-26(14-17(15)12-18)31(28,29)19-4-2-1-3-5-19/h1-9,12-13H,10-11,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFOTDOTXWUOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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